4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Description
The compound “4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a methoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with a methoxy group (CH3O-) attached .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including mass spectrometry, 1H NMR, and 13C NMR . These techniques can provide information about the molecular weight, the types of atoms in the molecule, and their connectivity .Future Directions
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models, suggesting that these cells could be potential targets .
Mode of Action
The compound interacts with its targets, leading to significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects several biochemical pathways. The possible mechanism of action was observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent.
Properties
IUPAC Name |
4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-27-18-5-3-17(4-6-18)7-10-24-11-13-25(14-12-24)19-15-20(22-16-21-19)26-9-2-8-23-26/h2-6,8-9,15-16H,7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXZHFCWWUEIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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